Vandetanib
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BrFN4O2/c1-28-7-5-14(6-8-28)12-30-21-11-19-16(10-20(21)29-2)22(26-13-25-19)27-18-4-3-15(23)9-17(18)24/h3-4,9-11,13-14H,5-8,12H2,1-2H3,(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTHHESEBZOYNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrFN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046681 | |
| Record name | Vandetanib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
In water, 330 uM (pH 7.4); approx 650 uM (pH approx 6.5) | |
| Record name | Vandetanib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05294 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Vandetanib | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8198 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
443913-73-3 | |
| Record name | Vandetanib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=443913-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vandetanib [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0443913733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vandetanib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05294 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Vandetanib | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760766 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Vandetanib | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=744325 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Vandetanib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VANDETANIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YO460OQ37K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Vandetanib | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8198 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Molecular Mechanisms of Action and Target Engagement
Inhibition of Proto-oncogene Tyrosine-protein Kinase RET (REarranged during Transfection)
The RET proto-oncogene is a critical driver in the pathogenesis of certain cancers, particularly medullary thyroid carcinoma (MTC), where activating mutations lead to constitutive kinase activity. patsnap.comnih.gov Vandetanib's inhibition of RET is a cornerstone of its therapeutic efficacy in these contexts. patsnap.com
Specificity for RET Kinase Activity
This compound is characterized as a potent inhibitor of RET tyrosine kinase. drugbank.comnih.gov While not exclusively selective for RET, its activity against this target is significant. nih.gov It is a multi-kinase inhibitor, also demonstrating potent inhibition of VEGFR-2, VEGFR-3, and EGFR. nih.gov This broad-spectrum activity allows it to simultaneously block multiple pathways that contribute to tumor progression. nih.gov The drug was one of the first small molecules identified to inhibit the activity of both oncogenic RET fusions and RET activated by point mutations. nih.gov Its development for MTC was based on the strong rationale of targeting the constitutively active RET oncoproteins that are highly sensitive to wild-type RET kinase inhibitors. nih.gov
Impact on RET-dependent Cell Proliferation and Signaling
The RET receptor, when activated, triggers several downstream signaling cascades, including the MAPK, PI3K, and PKA pathways, which are crucial for promoting cell proliferation and survival. tandfonline.com By blocking the ATP-binding site of the RET kinase domain, this compound prevents its autophosphorylation and activation. patsnap.comtandfonline.com This blockade disrupts the aberrant signaling driven by RET mutations, effectively curtailing the growth and survival of RET-dependent cancer cells. patsnap.comresearchgate.net In vitro studies have demonstrated that this compound blocks the proliferation of MTC cell lines by inhibiting RET activity. nih.gov This inhibition of RET-dependent mitogenic signaling networks leads to reduced cell proliferation and an increase in apoptosis in MTC cells. researchgate.net
Effects on Wild-type and Mutated RET Forms
This compound has demonstrated activity against both wild-type RET and various constitutively active mutant forms of the oncoprotein that are common in hereditary and sporadic MTC. nih.govgenomenon.comnih.gov However, its efficacy can vary depending on the specific mutation. For instance, studies have shown differences in sensitivity between various RET mutants. This compound was found to be approximately five times less effective at inhibiting cell growth driven by the RET Δ898-901 mutant compared to the RET C634R mutant. ascopubs.org
Furthermore, acquired resistance to this compound can develop through secondary mutations in the RET kinase domain. The G810A mutation, located in the ATP-binding pocket, has been identified as a this compound-resistant target. tandfonline.com Another mutation, S904F, found in the activation loop, confers resistance by increasing the ATP affinity and autophosphorylation activity of RET kinase, thereby reducing the drug's interaction. ncc.go.jpcrick.ac.uk The L881V mutation has also been identified as conferring resistance to this compound. nih.gov
| RET Form | This compound IC₅₀ (nM) | Cell Line | Finding |
|---|---|---|---|
| RET C634R | 91 | Ba/F3 | Sensitive to this compound. ascopubs.org |
| RET Δ898-901 | 564 | Ba/F3 | Demonstrates reduced sensitivity compared to C634R. ascopubs.org |
| KIF5B–RET | - | Ba/F3/KR | Sensitive to this compound. nih.gov |
| KIF5B–RET (L881V) | - | Ba/F3/KR(L881V) | Exhibits a 7.1-fold higher IC₅₀ than wild-type, indicating resistance. nih.gov |
| RET G810A | - | - | Identified as a this compound-resistant mutant. tandfonline.com |
| CCDC6-RET (S904F) | - | - | Secondary mutation conferring resistance by increasing ATP affinity. ncc.go.jpcrick.ac.uk |
Epidermal Growth Factor Receptor (EGFR) Inhibition
In addition to its effects on RET, this compound's mechanism of action involves the significant inhibition of EGFR. nih.gov Overexpression or mutation of EGFR is a common feature in various cancers, leading to uncontrolled cell proliferation. patsnap.comnih.gov
Binding Site and Downstream Pathway Modulation (e.g., PI3K/AKT, MAPK)
This compound binds to the ATP-binding site within the tyrosine kinase domain of EGFR, preventing its phosphorylation and subsequent activation. patsnap.com This action is similar to that of selective EGFR inhibitors like gefitinib. nih.govresearchgate.net By inhibiting EGFR, this compound disrupts crucial downstream signaling pathways, including the PI3K/AKT and MAPK pathways, which are essential for cell survival and proliferation. patsnap.com Studies in head and neck squamous cell carcinoma (HNSCC) cell lines have shown that this compound efficiently inhibits the activation of EGFR and decreases the phosphorylation of downstream signaling molecules such as STAT3 and MAPK. nih.gov This inhibition of EGFR signaling can also lead to a downstream reduction in the production of VEGF. nih.gov
EGFR-dependent Cell Proliferation and Cell Survival Disruption
The inhibition of EGFR and its downstream pathways by this compound leads to the suppression of tumor cell growth and the induction of apoptosis. patsnap.com In preclinical models, this compound has been shown to inhibit the proliferation of various cancer cells that are dependent on EGFR signaling. nih.gov For example, in cutaneous squamous cell carcinoma (SCC) cells, which frequently overexpress EGFR, this compound was found to inhibit proliferation and induce cell death. nih.gov Similarly, in HNSCC cell lines, this compound decreased cell viability in a dose-dependent manner. nih.gov The anti-proliferative effects are directly linked to the inhibition of EGFR signaling within the tumor cells. nih.gov
| Cell Line (Cancer Type) | This compound IC₅₀ (µM) | Finding |
|---|---|---|
| UM-22A (HNSCC) | 0.13 - 2.0 (range for various HNSCC lines) | This compound decreased viability dose-dependently. nih.gov |
| UM-22B (HNSCC) | 0.13 - 2.0 (range for various HNSCC lines) | This compound decreased viability dose-dependently. nih.gov |
| PCI-15B (HNSCC) | 0.13 - 2.0 (range for various HNSCC lines) | This compound decreased viability dose-dependently. nih.gov |
| A431 (Cutaneous SCC) | - | This compound inhibited proliferation and induced cell death. nih.gov |
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition
A cornerstone of this compound's therapeutic action is its potent inhibition of the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway, a critical driver of angiogenesis.
VEGFR-2 and VEGFR-3 Tyrosine Kinase Inhibition
This compound exhibits potent inhibitory activity against the tyrosine kinase domains of VEGFR-2 (also known as KDR) and VEGFR-3 (also known as Flt-4). medchemexpress.comnih.gov By binding to the ATP-binding site within the intracellular domain of these receptors, this compound blocks their phosphorylation and subsequent activation. patsnap.com This targeted inhibition is crucial as VEGFR-2 is the primary mediator of the angiogenic signals induced by VEGF, while VEGFR-3 plays a significant role in lymphangiogenesis. cancer-research-network.com
The inhibitory concentrations (IC50) of this compound for these receptors highlight its potency:
| Target Kinase | IC50 Value |
| VEGFR-2 (KDR) | 40 nM medchemexpress.comnih.gov |
| VEGFR-3 (Flt-4) | 110 nM medchemexpress.comnih.gov |
This table presents the half-maximal inhibitory concentration (IC50) of this compound against key VEGFR tyrosine kinases.
Anti-angiogenic Effects
By blocking VEGFR signaling, this compound effectively curtails the process of angiogenesis through several mechanisms. It impedes the proliferation and migration of endothelial cells, which are fundamental steps in the formation of new blood vessels. patsnap.com In vitro studies using Human Umbilical Vein Endothelial Cells (HUVECs) have demonstrated that this compound can suppress their proliferation and significantly inhibit tube formation, a key characteristic of angiogenesis. aacrjournals.orgnih.gov For instance, treatment with this compound resulted in a 43.7% decrease in total tube length in HUVEC cultures. nih.gov Furthermore, this compound has been shown to induce apoptosis, or programmed cell death, in endothelial cells. nih.gov
Inhibition of Other Kinase Targets
Beyond its potent effects on VEGFR, this compound's therapeutic efficacy is enhanced by its ability to inhibit other receptor tyrosine kinases implicated in tumor growth and survival. These include the Epidermal Growth Factor Receptor (EGFR), the REarranged during Transfection (RET) proto-oncogene, and to a lesser extent, members of the Src family kinases, Ephrin (EPH) receptors, and the Angiopoietin-1 receptor (TIE2). nih.govdrugbank.comnih.gov
| Other Kinase Targets |
| Epidermal Growth Factor Receptor (EGFR) |
| REarranged during Transfection (RET) |
| Ephrin type-B receptor 4 (EPHB4) |
| Angiopoietin-1 receptor (TIE2) |
| Src family kinases |
This table lists additional kinase targets of this compound.
For example, this compound has been identified as a potent inhibitor of EPHB4, and its inhibitory effects on cancer cell lines correlate with the expression levels of this receptor. nih.gov This broader spectrum of activity allows this compound to counteract multiple oncogenic signaling pathways simultaneously.
Comprehensive Multi-targeted Approach and Synergistic Antitumor Effects
The ability of this compound to concurrently inhibit VEGFR, EGFR, and RET signaling pathways forms the basis of its comprehensive and synergistic antitumor effects. patsnap.com This multi-targeted strategy is more effective than single-pathway inhibition because it simultaneously suppresses tumor cell proliferation and survival while also disrupting the tumor's supportive microenvironment by cutting off its blood supply. patsnap.com This multifaceted approach can lead to enhanced antitumor activity and may help to overcome resistance mechanisms that can arise when targeting a single pathway. nih.govnih.gov The combination of anti-proliferative and anti-angiogenic actions results in a more robust and sustained therapeutic response in various cancer types. patsnap.com
Preclinical Investigation of Vandetanib S Therapeutic Efficacy
In Vitro Studies of Cellular Processes (e.g., Proliferation, Apoptosis Induction)
Medullary Thyroid Carcinoma (MTC) Cell Lines
Vandetanib has demonstrated significant activity in medullary thyroid carcinoma (MTC) cell lines, which often harbor activating mutations in the RET proto-oncogene, a key target of the drug. nih.gov In vitro studies have shown that this compound effectively inhibits the proliferation of MTC cell lines. nih.gov For instance, a concentration of 1 μM of this compound was found to inhibit the proliferation of TT cells, a human MTC cell line with a RET C634W mutation, by over 50%. researchgate.net In contrast, the MTC-SK cell line, which is a sporadic MTC cell line, did not show a halt in proliferation at the same concentration, suggesting that this compound is more potent against RET-mutated MTC cells. researchgate.net
Beyond its anti-proliferative effects, this compound also induces apoptosis, or programmed cell death, in MTC cells. researchgate.net Studies have shown that treatment with this compound leads to an increase in the proportion of cells undergoing both early and late apoptosis. eur.nl For example, in the MZ-CRC-1 MTC cell line, this compound was observed to have a prominent effect on stimulating apoptosis. nih.gov Flow cytometry analysis has confirmed the induction of apoptosis in both TT and MZ-CRC-1 cell lines following incubation with this compound. researchgate.net
Table 1: Effects of this compound on MTC Cell Lines
| Cell Line | Key Finding | Reference |
|---|---|---|
| TT | >50% inhibition of proliferation at 1 µM. researchgate.net | researchgate.net |
| MTC-SK | Did not stop proliferation at 1 µM. researchgate.net | researchgate.net |
| MZ-CRC-1 | Prominent stimulation of apoptosis. nih.gov | nih.gov |
| TT and MZ-CRC-1 | Significant induction of apoptosis observed. researchgate.net | researchgate.net |
Other Cancer Cell Lines (e.g., Breast Cancer, Colorectal Cancer)
The preclinical investigation of this compound has extended to other cancer types, including breast and colorectal cancer. In human breast cancer cell lines, this compound has been shown to induce apoptosis both as a single agent and in combination with other chemotherapeutic agents. nih.gov For the triple-negative breast cancer cell line MDA-MB-231, this compound reduced the survival rate in a dose-dependent manner. nih.gov Specifically, concentrations higher than 6.250 µM significantly decreased the survival of these cells. nih.gov Furthermore, this compound was found to inhibit cell proliferation by blocking the PI3K and Wnt3a signaling pathways. nih.goveur.nl
In the context of colorectal cancer, a derivative of this compound, compound 39, demonstrated more potent activity in decreasing the viability of HT-29 cells compared to the parent compound. nih.gov This novel derivative was also shown to induce apoptosis in HT-29 cells, as evidenced by flow cytometry. nih.gov The mechanism of action involved the downregulation of the anti-apoptotic protein B-cell lymphoma-2 (BCL-2) and the upregulation of the pro-apoptotic protein BCL2-Associated X (Bax). nih.gov
Table 2: In Vitro Effects of this compound on Other Cancer Cell Lines
| Cancer Type | Cell Line | Key Findings | Reference |
|---|---|---|---|
| Breast Cancer | MDA-MB-231 | Dose-dependent reduction in survival rate. nih.gov | nih.gov |
| Inhibition of proliferation via PI3K and Wnt3a pathways. nih.goveur.nl | nih.goveur.nl | ||
| Colorectal Cancer | HT-29 | A derivative (compound 39) showed potent decrease in viability and induced apoptosis. nih.gov | nih.gov |
In Vivo Xenograft Models and Tumor Growth Inhibition Studies
Reduction of Tumor Cell-Induced Angiogenesis
This compound's anti-cancer activity in vivo is significantly attributed to its anti-angiogenic properties. cancerquest.org Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. cancerquest.org In various human tumor xenograft models, this compound has been shown to block tumor-induced angiogenesis by inhibiting VEGF-induced signaling in endothelial cells. nih.gov Specifically, in a zebrafish embryo model xenotransplanted with MTC cells, this compound demonstrated the ability to inhibit tumor-induced angiogenesis. nih.gov This effect is linked to its targeting of VEGFR-2, a key receptor in the angiogenic pathway. researchgate.net
Impact on Tumor Vessel Permeability and Microvessel Density
In addition to inhibiting the formation of new blood vessels, this compound also affects the structure and function of existing tumor vasculature. Preclinical studies have reported that this compound administration leads to a reduction in tumor vessel permeability. cancerquest.org This can alter the tumor microenvironment and potentially impact the delivery of other therapeutic agents.
Furthermore, a consistent finding across multiple xenograft models is the reduction of microvessel density (MVD) following this compound treatment. researchgate.net For instance, in an orthotopic nude mouse model of adenoid cystic carcinoma, this compound treatment resulted in a reduction in MVD. mdpi.com Similarly, in anaplastic thyroid cancer xenograft models, this compound significantly downregulated VEGFR-2 expression, leading to a decrease in microvessel density. researchgate.netresearchgate.net Studies on 8305C tumor tissues in mice also showed that this compound significantly inhibited microvessel density. nih.gov
Anti-tumor Efficacy in Human Xenograft Models
The anti-angiogenic and direct anti-proliferative effects of this compound translate into significant anti-tumor efficacy in a variety of human xenograft models. In an orthotopic murine model of anaplastic thyroid cancer, this compound treatment led to a significant reduction in tumor volume. researchgate.net Similarly, in esophageal cancer xenografts, the combination of this compound with another agent, L19mTNFα, severely impaired vascular functions in tumors, resulting in reduced cell proliferation and increased necrosis. nih.govaacrjournals.org
Table 3: Summary of this compound's In Vivo Anti-Tumor Efficacy in Human Xenograft Models
| Cancer Type | Xenograft Model | Key Findings | Reference |
|---|---|---|---|
| Anaplastic Thyroid Cancer | Orthotopic Murine Model | Significant reduction in tumor volume. researchgate.net | researchgate.net |
| Esophageal Cancer | Subcutaneous Xenografts | Combination therapy led to reduced cell proliferation and increased necrosis. nih.govaacrjournals.org | nih.govaacrjournals.org |
| Ovarian Carcinoma | Nude Mice Bearing A2780-1A9 Xenografts | Improved anti-tumor activity in combination with paclitaxel. nih.gov | nih.gov |
| Adenoid Cystic Carcinoma | Orthotopic Nude Mouse Model | Increased tumor cell and endothelial cell apoptosis. mdpi.com | mdpi.com |
Evaluation in Neuroblastoma and Colon Cancer Models
Preclinical studies have explored the anti-tumor activity of this compound in neuroblastoma and colon cancer models, demonstrating its potential as a therapeutic agent.
In preclinical neuroblastoma research, this compound has been investigated both as a single agent and in combination with other therapies. aacrjournals.org One study combined this compound with 13-cis-retinoic acid (CRA), a differentiating agent, to assess its efficacy in neuroblastoma tumor models. aacrjournals.org The combination of this compound and CRA resulted in a more significant reduction in neuroblastoma cell viability compared to either agent alone. aacrjournals.org In a mouse xenograft model, this combination led to a remarkable 86% reduction in neuroblastoma tumor growth. nih.govjefferson.edu this compound monotherapy also demonstrated significant activity, inhibiting tumor growth by two-thirds and reducing blood vessel formation around the tumors in mice. nih.govjefferson.edu The antitumor effects were attributed to the induction of apoptosis and a reduction in tumor vascularity. aacrjournals.org
| Neuroblastoma Xenograft Model | Treatment | Tumor Growth Inhibition | Mechanism of Action |
| Mouse | This compound | 66% | Decreased blood vessel formation |
| Mouse | This compound + 13-cis-retinoic acid | 86% | Reduction in tumor vascularity and induction of apoptosis |
In the context of colon cancer, preclinical studies have evaluated this compound's efficacy in various xenograft models. In a study using HCT-116 human colon carcinoma in athymic mice, this compound treatment inhibited both tumor growth and angiogenesis. aacrjournals.org At a dose of 100 mg/kg, this compound inhibited tumor area by 54% and decreased tumor vascular length density by 53%. aacrjournals.org Another study utilizing the HT29 human colon carcinoma xenograft model found that the response to this compound was greatest in tumors expressing the highest levels of VEGF. nih.gov Furthermore, research on the LoVo human colorectal cancer xenograft model showed that this compound significantly inhibited tumor growth on its own and enhanced the antitumor effects of radiation and the chemotherapeutic agent irinotecan. jefferson.edu
| Colon Cancer Xenograft Model | This compound Dose | Tumor Area Inhibition | Tumor Vascular Length Density Reduction |
| HCT-116 | 50 mg/kg | 33% | 34% |
| HCT-116 | 100 mg/kg | 54% | 53% |
Evaluation in Specific Disease Models (e.g., Glioma, Asthma)
The therapeutic potential of this compound has also been investigated in preclinical models of glioma and asthma, highlighting its diverse pharmacological activities.
In a rat glioma model using BT4C cells, treatment with this compound resulted in a significantly altered protein expression pattern in both the malignant glioma tissue and the normal brain tissue. nih.gov This study suggests that analyzing protein spectra could be a valuable method for assessing the biological effects of signal transduction inhibitors like this compound in brain tissue. nih.gov Preclinical studies in rat and mice glioma xenografts have demonstrated the antitumor effects of this compound. nih.gov
In a mouse model of asthma, this compound demonstrated both anti-inflammatory and anti-contractile properties. aacrjournals.orgaacrjournals.org In vivo experiments showed that this compound could significantly alleviate systemic inflammation and various airway pathological changes, including hypersensitivity, hypersecretion, and remodeling. aacrjournals.org It was found to relieve typical asthma symptoms by downregulating the mRNA expression of IL-13, TNF, IL-4, VEGFR2, and VEGF. aacrjournals.org In vitro experiments further revealed that this compound was able to relax pre-contracted mouse trachea rings. aacrjournals.org These findings suggest that this compound has the potential to treat asthma by reducing abnormal airway contraction and systemic inflammation. aacrjournals.orgaacrjournals.org
| Disease Model | Key Findings |
| Rat Glioma | Significantly altered protein expression pattern in malignant glioma and normal brain tissue. |
| Asthmatic Mouse | Alleviated systemic inflammation, airway hypersensitivity, hypersecretion, and remodeling. |
| Asthmatic Mouse | Demonstrated both anti-contractile and anti-inflammatory properties. |
Clinical Efficacy and Application in Oncological Contexts
Medullary Thyroid Carcinoma (MTC)
Vandetanib is a tyrosine kinase inhibitor that has demonstrated significant clinical activity in patients with advanced medullary thyroid cancer (MTC). Its efficacy has been established through a series of clinical trials, leading to its approval for the treatment of symptomatic or progressive MTC in patients with unresectable locally advanced or metastatic disease. ascopubs.org
The clinical development of this compound for MTC has progressed through Phase I, II, and III trials. Phase I studies in patients with solid tumors established a manageable safety profile and a pharmacokinetic profile that supported once-daily oral dosing. nih.gov
Subsequent Phase II trials focused on patients with advanced hereditary MTC. An open-label, single-arm Phase II study demonstrated that this compound resulted in durable objective partial responses and disease control. nih.gov Another Phase II study investigated a lower dose of this compound in patients with advanced hereditary MTC and found it to have clinically relevant antitumor activity with an acceptable safety profile. oup.com A separate Phase II trial in patients with advanced hereditary MTC showed a partial response rate of 20% and stable disease lasting 24 weeks or more in 53% of participants. dovepress.com
The pivotal Phase III trial, known as the ZETA (Zactima Efficacy in Thyroid Cancer Assessment) study, was a randomized, double-blind, placebo-controlled trial that enrolled 331 patients with unresectable locally advanced or metastatic MTC. mcmaster.canih.gov Patients were randomized in a 2:1 ratio to receive either this compound or a placebo. nih.gov The study was designed to evaluate the efficacy of this compound in prolonging progression-free survival. nih.gov The ZETA trial demonstrated a statistically significant improvement in progression-free survival for patients treated with this compound compared to placebo. mcmaster.canih.gov
A study also evaluated two starting doses of this compound (150 mg and 300 mg) in patients with symptomatic or progressive MTC. bioscientifica.com While objective responses were observed with both doses, the 300 mg dose showed a more favorable trend. bioscientifica.com
A primary endpoint in the clinical evaluation of this compound has been progression-free survival (PFS). The Phase III ZETA trial met its primary objective by demonstrating a significant prolongation of PFS in patients receiving this compound compared to those receiving a placebo. mcmaster.canih.gov The hazard ratio for disease progression or death with this compound was 0.46, indicating a substantial reduction in the risk of progression. mcmaster.ca
The median PFS for patients in the placebo group was 19.3 months, while the median PFS for the this compound group had not been reached at the time of the primary analysis, with a predicted median of 30.5 months based on Weibull models. nih.govnih.gov At 6 months, the PFS rate was 83% for the this compound group compared to 63% for the placebo group. nih.govnih.gov A post-hoc analysis of the ZETA trial focusing on patients with aggressive and symptomatic disease also showed a significant improvement in PFS with a hazard ratio of 0.43. targetedonc.com In this subgroup, the median PFS was 21.43 months in the this compound arm versus 8.40 months in the placebo arm. targetedonc.com
| Study | Treatment Arm | Median Progression-Free Survival (Months) | Hazard Ratio (95% CI) | P-value |
|---|---|---|---|---|
| ZETA Trial (Phase III) | This compound | 30.5 (predicted) | 0.46 (0.31-0.69) | < .001 |
| Placebo | 19.3 | |||
| ZETA Trial (Post-Hoc Analysis - Symptomatic/Progressive) | This compound | 21.43 | 0.43 (0.28-0.64) | < .0001 |
| Placebo | 8.40 | |||
| Real-World Multicenter Study | This compound | 25.9 | N/A | N/A |
| Retrospective Study | This compound | 16.1 | N/A | N/A |
| Long-Term Follow-up Study | This compound | 22.7 | N/A | N/A |
The objective response rate (ORR), which includes complete and partial responses, has been a key secondary endpoint in clinical trials of this compound. The Phase III ZETA trial demonstrated a significantly higher ORR in the this compound arm compared to the placebo arm. mcmaster.canih.gov The ORR for patients receiving this compound was 45%, whereas it was 13% for those on placebo. mdpi.com
In a post-hoc analysis of the ZETA trial focusing on patients with symptomatic and progressive disease, the ORR was 37% in the this compound group versus 2% in the placebo group. targetedonc.com A real-world multicenter study of 12 patients with advanced MTC treated with this compound reported an ORR of 42%, with five patients achieving a partial response. nih.gov
A Phase II study of this compound in patients with advanced hereditary MTC reported partial responses in 20% of patients. nih.gov Another study evaluating two different starting doses of this compound found an ORR of 29% for the 300 mg dose and 20% for the 150 mg dose at 14 months. bioscientifica.com
| Study | Treatment Arm | Objective Response Rate (%) | Complete Response (%) | Partial Response (%) |
|---|---|---|---|---|
| ZETA Trial (Phase III) | This compound | 45 | Not Reported | Not Reported |
| Placebo | 13 | Not Reported | Not Reported | |
| ZETA Trial (Post-Hoc Analysis - Symptomatic/Progressive) | This compound | 37 | Not Reported | Not Reported |
| Placebo | 2 | Not Reported | Not Reported | |
| Real-World Multicenter Study | This compound | 42 | 0 | 42 |
| Phase II Hereditary MTC | This compound | 20 | Not Reported | 20 |
| Dose-Finding Study | This compound 300 mg | 29 | Not Reported | Not Reported |
| This compound 150 mg | 20 | Not Reported | Not Reported |
Phase II studies specifically enrolling patients with unresectable locally advanced or metastatic hereditary MTC have demonstrated the antitumor activity of this compound in this patient population. nih.govoup.com In one such study, a confirmed partial response was observed in 20% of participants, and stable disease for 24 weeks or more was seen in 53%. dovepress.com
The use of this compound has also been investigated in pediatric patients with MTC, particularly those with hereditary forms of the disease. A Phase I/II trial enrolled children (ages 5-12) and adolescents (ages 13-18) with metastatic or locally advanced MTC. dovepress.com The study found that this compound was well-tolerated and highly effective in this population. dovepress.com
In a study of 17 children and adolescents with advanced hereditary MTC, the majority of whom had a RET p.Met918Thr germline mutation, this compound treatment resulted in a median progression-free survival of 6.7 years. nih.gov The best response was a partial response in 10 patients and stable disease in six patients. nih.gov In a Phase I/II trial involving 16 pediatric and adolescent patients with locally advanced or metastatic MTC, the confirmed objective partial response rate was 47% in those with M918T RET germline mutations. nih.gov
Tumor markers, specifically calcitonin and carcinoembryonic antigen (CEA), play a role in monitoring the response to this compound treatment in patients with MTC. mcmaster.canih.gov In the Phase III ZETA trial, a biochemical response, defined as a decrease in serum levels of calcitonin and CEA, was a secondary endpoint. mcmaster.canih.gov The study found a statistically significant biochemical response in patients treated with this compound. mcmaster.canih.gov A calcitonin and CEA biochemical response was observed in 69% and 52% of patients in the this compound group, respectively. nih.gov
Studies have shown that fluctuations in these tumor markers are common during treatment with tyrosine kinase inhibitors like this compound. nih.govresearchgate.net An initial drop in both calcitonin and CEA levels is often observed after starting treatment. nih.govresearchgate.net Research suggests that a significant rise in calcitonin levels (≥40%) during this compound therapy may be an early indicator of tumor progression, with a reported sensitivity of 70.6% and a specificity of 83.2%. nih.gov In contrast, changes in CEA levels were not found to be as predictive of disease progression. nih.gov
In a Phase I/II trial in children and adolescents with MTC, a biomarker partial response was confirmed for calcitonin in 12 subjects and for CEA in 8 subjects. nih.gov
Non-Small Cell Lung Cancer (NSCLC)
This compound has been extensively evaluated in non-small cell lung cancer (NSCLC), both as a monotherapy and in combination with chemotherapy. nih.gov
Phase I studies established a recommended single-agent dose of 300 mg per day. nih.govresearchgate.net Subsequent Phase II and III trials have investigated its efficacy.
A randomized Phase II study compared this compound with gefitinib, demonstrating a significant prolongation in progression-free survival (PFS) with this compound. nih.gov Another Phase II trial evaluated this compound in combination with docetaxel (B913) for patients with platinum-refractory NSCLC. This study showed a prolongation of PFS in the groups receiving this compound plus docetaxel compared to docetaxel alone. ascopubs.org Specifically, the median PFS was 18.7 weeks for the 100 mg this compound plus docetaxel group versus 12.0 weeks for the docetaxel alone group. ascopubs.org
Four major randomized Phase III clinical trials have assessed this compound in NSCLC: ZODIAC, ZEAL, ZEST, and ZEPHYR. nih.govresearchgate.net
The ZODIAC trial evaluated this compound in combination with docetaxel. nih.govnih.gov This trial met its primary endpoint, showing a significant improvement in PFS for the combination therapy compared to docetaxel alone (4.0 months vs. 3.2 months). nih.gov
The ZEAL trial investigated this compound in combination with pemetrexed. nih.gov
The ZEST and ZEPHYR trials assessed this compound as a single agent. nih.govascopubs.org In the ZEST trial, which compared this compound to erlotinib (B232) in previously treated advanced NSCLC, there was no significant improvement in PFS for patients treated with this compound versus erlotinib. ascopubs.org The median PFS was 2.6 months for this compound and 2.0 months for erlotinib. ascopubs.org The objective response rate (ORR) was 12% in both arms. ascopubs.org
Interactive Data Table: Key Phase III Clinical Trials of this compound in NSCLC
| Trial (Acronym) | Treatment Arms | Primary Endpoint | Median PFS (this compound Arm) | Median PFS (Control Arm) | Overall Survival Benefit |
| ZODIAC | This compound + Docetaxel vs. Placebo + Docetaxel | Progression-Free Survival | 4.0 months nih.gov | 3.2 months nih.gov | No nih.gov |
| ZEST | This compound vs. Erlotinib | Progression-Free Survival | 2.6 months ascopubs.org | 2.0 months ascopubs.org | No nih.gov |
Chromosomal rearrangements involving the RET gene occur in approximately 1-2% of NSCLC cases, defining a distinct molecular subtype. nih.govmdpi.com this compound has shown notable antitumor activity in this patient population.
A multicenter, open-label, Phase II study in Japan (LURET) evaluated this compound in patients with advanced RET-rearranged NSCLC who had failed at least one prior chemotherapy regimen. nih.govascopubs.org In the primary analysis of 17 eligible patients, 9 achieved an objective response, resulting in an ORR of 53%. nih.gov The median PFS was 4.7 months. nih.govascopubs.org
Interactive Data Table: Efficacy of this compound in RET-rearranged NSCLC (Phase II Studies)
| Study | Number of Evaluable Patients | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Disease Control Rate (DCR) |
| LURET nih.govascopubs.org | 17 | 53% | 4.7 months | 88% ascopubs.org |
| Korean Multicenter Trial nih.gov | 17 | 18% | 4.5 months | 65% |
The efficacy of this compound in RET-rearranged NSCLC appears to be influenced by the specific fusion partner gene. ascopubs.orgnih.gov The most common fusion partners are KIF5B and CCDC6. nih.govaacrjournals.org
In the LURET study, a clear difference in response was observed between patients with CCDC6-RET fusions and those with KIF5B-RET fusions. ascopubs.org Patients with the CCDC6-RET fusion had a significantly higher ORR and a longer median PFS compared to those with the KIF5B-RET fusion. mdpi.comascopubs.org The ORR for patients with CCDC6-RET was 83% versus 20% for those with KIF5B-RET. ascopubs.org The median PFS was 8.3 months for the CCDC6-RET group and 2.9 months for the KIF5B-RET group. ascopubs.org
This differential response suggests that the fusion partner plays a crucial role in determining the sensitivity to RET inhibitors like this compound. nih.gov
Interactive Data Table: this compound Efficacy by RET Fusion Partner in NSCLC (LURET Study)
| RET Fusion Partner | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| CCDC6-RET | 83% (5/6 patients) ascopubs.org | 8.3 months ascopubs.org |
| KIF5B-RET | 20% (2/10 patients) ascopubs.org | 2.9 months ascopubs.org |
Other Solid Tumors
The clinical efficacy of this compound has also been investigated in other solid tumors, including advanced breast cancer and colorectal cancer.
In a Phase I trial, this compound was evaluated in combination with metronomic cyclophosphamide (B585) and methotrexate (B535133) in patients with metastatic breast cancer. nih.govnih.gov Of the 20 response-evaluable patients, 10% demonstrated a partial response and 15% had stable disease for at least 24 weeks. nih.govnih.gov This study suggested modest clinical activity in a heavily pretreated population. nih.gov
A Phase II study of this compound monotherapy in pretreated metastatic breast cancer showed limited single-agent clinical activity, with no responses and one case of prolonged stable disease. nih.gov Another Phase II study assessed this compound in combination with docetaxel in patients with pretreated advanced breast cancer. researchgate.net The addition of this compound to docetaxel did not significantly affect the risk of disease progression compared to placebo plus docetaxel. researchgate.net
This compound has been studied in patients with advanced colorectal cancer (CRC), primarily in combination with standard chemotherapy regimens.
A Phase I study investigated this compound in combination with FOLFIRI (irinotecan, 5-fluorouracil, and leucovorin). nih.gov Preliminary efficacy results showed two confirmed partial responses in the cohort receiving 100 mg of this compound, and nine patients across both dose cohorts (100 mg and 300 mg) had stable disease for at least 8 weeks. nih.gov Another Phase I trial combined this compound with capecitabine (B1668275) and oxaliplatin, with or without bevacizumab. nih.gov In this study, 6 out of 13 patients achieved a partial or complete remission (46%). nih.gov
However, a randomized, double-blind, placebo-controlled Phase II study of this compound plus mFOLFOX6 (modified folinic acid, fluorouracil, and oxaliplatin) in previously treated advanced CRC did not show an efficacy benefit for the addition of this compound. astrazenecaclinicaltrials.comascopubs.org There was a higher percentage of progression events in the this compound arms compared to the placebo arm. ascopubs.org
Interactive Data Table: Efficacy of this compound in Advanced Colorectal Cancer (Select Trials)
| Trial Phase | Combination Regimen | Number of Patients | Key Efficacy Outcome(s) |
| Phase I nih.gov | This compound + FOLFIRI | 21 | 2 confirmed partial responses; 9 with stable disease ≥8 weeks |
| Phase I nih.gov | This compound + Capecitabine + Oxaliplatin ± Bevacizumab | 13 | 46% partial or complete remission (6/13 patients) |
| Phase II ascopubs.org | This compound + mFOLFOX6 vs. Placebo + mFOLFOX6 | 104 | No efficacy benefit for this compound arms |
Diffuse Intrinsic Pontine Glioma (DIPG)
This compound has been investigated as a therapeutic agent for Diffuse Intrinsic Pontine Glioma (DIPG), a highly aggressive and difficult-to-treat childhood brain tumor. Research has focused on its role both in combination with standard therapies like radiotherapy and as part of novel combination strategies targeting critical cellular pathways.
A phase I study evaluated the use of this compound administered during and after radiotherapy in children with newly diagnosed DIPG. Preclinical data suggested that this compound could be effective in pediatric high-grade glioma cell lines and that inhibiting Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) could counteract resistance to radiotherapy. nih.gov The study enrolled 21 patients with newly diagnosed, nonmetastatic DIPG. nih.gov
In another clinical trial, this compound was assessed in combination with dasatinib (B193332) for newly diagnosed DIPG, administered with and after radiation therapy. aacrjournals.orgnih.gov This approach was based on preclinical evidence suggesting that combining agents targeting the VEGF and Platelet-Derived Growth Factor (PDGF) pathways could be beneficial in high-grade gliomas. aacrjournals.org The study enrolled 25 patients. aacrjournals.org
More recent research has explored the combination of this compound and everolimus (B549166) for ACVR1-mutant DIPG, which accounts for about a quarter of DIPG cases. An artificial intelligence-based platform identified this combination as a potential therapeutic strategy. This compound was found to target ACVR1, and everolimus was noted to inhibit transporters at the blood-brain barrier, potentially increasing this compound's concentration in the brain. In an orthotopic patient-derived DIPG xenograft model, the combination of this compound and everolimus significantly extended survival compared to control groups. nih.gov Specifically, the median survival was extended by two weeks in the HSJD-DIPG-007 PDX model (117 days for the combination vs. 103 days for control). nih.gov
| Study Context | Key Efficacy Findings | References |
|---|---|---|
| This compound with Radiotherapy (Phase I) | The study focused on determining the maximum tolerated dose and safety. While some patients experienced longer survival, the combination did not change the overall poor outcome for children with DIPG. aacrjournals.org | nih.govaacrjournals.org |
| This compound with Dasatinib and Radiotherapy (Phase I) | The primary goal was to determine the safety and maximum tolerated dose of the combination. Efficacy outcomes were not the primary focus. aacrjournals.orgnih.gov | aacrjournals.orgnih.gov |
| This compound with Everolimus (Preclinical/Clinical Case Report) | In an ACVR1-mutant patient-derived xenograft model, the combination extended median survival by 14% (117 days vs. 103 days for control). Four patients with ACVR1-mutant DIPG were treated with this combination, informing the potential for future clinical studies. nih.gov | nih.gov |
Glioblastoma Multiforme (GBM)
This compound has been evaluated in several clinical trials for patients with glioblastoma multiforme (GBM), both newly diagnosed and recurrent, often in combination with other therapies.
In another study focusing on recurrent GBM, a phase I trial with a dose expansion cohort evaluated the combination of this compound and sirolimus. For the 19 patients who received at least one dose at the maximum tolerated dose, two achieved a partial response (10.5%). The PFS6 for this group was 15.8%. mcmaster.ca
For newly diagnosed GBM, a multicenter, randomized, noncomparative phase II trial assessed the addition of this compound to standard treatment with radiation and temozolomide (B1682018). The study enrolled 106 patients, with 70 in the this compound arm and 36 in the standard therapy arm. The trial was terminated early for futility following an interim analysis. The median OS was 16.6 months for the group receiving this compound compared to 15.9 months for the standard therapy group. researchgate.net
| Study Context | Patient Population | Key Efficacy Findings | References |
|---|---|---|---|
| This compound Monotherapy (Phase II) | Recurrent GBM | Radiographic Response: 12.5% (4/32 patients) PFS6: 6.5% Median OS: 6.3 months | oup.comnih.gov |
| This compound with Sirolimus (Phase I with dose expansion) | Recurrent GBM | Partial Response: 10.5% (2/19 patients) PFS6: 15.8% | mcmaster.ca |
| This compound with Radiation and Temozolomide (Phase II) | Newly Diagnosed GBM | Median OS: 16.6 months (vs. 15.9 months for control) | researchgate.net |
General Advanced Solid Tumors
The clinical efficacy of this compound has been studied across various advanced solid tumors, with the most significant data emerging from trials in medullary thyroid cancer (MTC) and non-small-cell lung cancer (NSCLC) with RET (REarranged during Transfection) alterations.
A phase I study evaluated this compound in combination with gemcitabine (B846) and capecitabine in 23 patients with advanced solid tumors, with an expanded cohort for pancreatic (10 patients) and biliary tract (7 patients) cancers. The study reported 3 partial responses, and stable disease lasting over two months was observed in 15 of the 23 patients. nih.gov
In patients with locally advanced or metastatic hereditary MTC, a phase II trial showed that 20% of patients (6 of 30) achieved a confirmed partial response. An additional 53% (16 of 30) experienced stable disease for at least 24 weeks, resulting in a disease control rate of 73%. nih.gov A larger, randomized, double-blind, phase III study (the ZETA trial) in patients with unresectable locally advanced or metastatic MTC confirmed the efficacy of this compound. The study met its primary endpoint of prolonging progression-free survival (PFS) compared to placebo. nih.gov this compound also demonstrated statistically significant advantages in objective response rate, disease control rate, and biochemical response. nih.gov
This compound has also shown antitumor activity in patients with advanced NSCLC harboring RET rearrangements. A phase II trial (LURET) enrolled 19 patients with previously treated, advanced RET-rearranged NSCLC. An objective response was achieved in 47% of patients in the intention-to-treat population. The median progression-free survival was 4.7 months. nih.gov Another phase II study in a similar patient population reported an objective response rate of 18% (3 of 17 evaluable patients) and a disease control rate of 65%. The median PFS was 4.5 months, and the median OS was 11.6 months. oup.comresearchgate.net
| Tumor Type | Study Context | Key Efficacy Findings | References |
|---|---|---|---|
| Pancreatic/Biliary and other solid tumors | Phase I (with Gemcitabine and Capecitabine) | Partial Response: 3/23 patients Stable Disease (>2 months): 15/23 patients | nih.gov |
| Medullary Thyroid Cancer (hereditary) | Phase II | Partial Response: 20% Disease Control Rate: 73% | nih.gov |
| Medullary Thyroid Cancer | Phase III (ZETA Trial) | Significant prolongation of Progression-Free Survival vs. placebo. | nih.gov |
| RET-rearranged NSCLC | Phase II (LURET) | Objective Response Rate: 47% Median PFS: 4.7 months | nih.gov |
| RET-rearranged NSCLC | Phase II | Objective Response Rate: 18% Disease Control Rate: 65% Median PFS: 4.5 months Median OS: 11.6 months | oup.comresearchgate.net |
Mechanisms of Acquired Resistance to Vandetanib
Genetic Alterations Conferring Resistance
The primary mechanism of acquired resistance to vandetanib involves genetic alterations within the target kinase, RET, or in downstream signaling pathways. These mutations can interfere with drug binding, reactivate the signaling cascade, or activate alternative survival pathways.
RET Proto-oncogene Mutations
Secondary mutations in the RET proto-oncogene are a common cause of acquired resistance to this compound. These mutations often occur within the kinase domain, affecting the drug's ability to bind and inhibit its function.
One notable mutation is the C634W substitution. In a study involving the TT cell line, which harbors this mutation, prolonged exposure to this compound led to the development of a resistant cell line. ascopubs.org This suggests that while not a direct resistance-conferring mutation initially, its presence can be a background for the development of further resistance mechanisms.
The S904F mutation, located in the activation loop of the RET kinase domain, has been identified in patients with metastatic lung adenocarcinoma who developed resistance to this compound. ncc.go.jpcrick.ac.uknih.govresearchgate.net This substitution from serine to phenylalanine confers resistance by increasing the ATP affinity and autophosphorylation activity of the RET kinase. ncc.go.jpresearchgate.net Molecular dynamics simulations and thermal shift assays have shown a reduced interaction between this compound and the S904F mutant. kyoto-u.ac.jp The crystal structure of the S904F mutant reveals a small hydrophobic core around the F904 residue, which likely stabilizes an active conformation, thereby enhancing basal kinase activity. kyoto-u.ac.jp
Gatekeeper mutations, such as V804L/M , are well-established mechanisms of resistance to tyrosine kinase inhibitors. These mutations, located at the entrance of the ATP-binding pocket, sterically hinder the binding of this compound. researchgate.net
Mutations at the solvent front, including G810S/R/C , have also been implicated in this compound resistance. researchgate.net These substitutions are thought to interfere with drug binding and promote a constitutively active conformation of the RET kinase.
| Mutation | Location in RET Kinase Domain | Mechanism of Resistance |
| C634W | Extracellular domain (germline) | Associated with the development of resistance in cell lines. ascopubs.org |
| S904F | Activation Loop | Increases ATP affinity and autophosphorylation activity, reduces drug interaction. ncc.go.jpresearchgate.netkyoto-u.ac.jp |
| V804L/M | Gatekeeper Residue | Steric hindrance of this compound binding. researchgate.net |
| G810S/R/C | Solvent Front | Interference with drug binding and promotion of an active kinase conformation. researchgate.net |
Increased Mutant RET Transcript Expression and Gene Copy Number Variations
An increase in the expression of the mutant RET allele is another mechanism of acquired resistance. In the this compound-resistant TT cell line (harboring the C634W mutation), both whole-exome and RNA sequencing revealed a significant increase in the expression of the mutant RET C634W transcript compared to the sensitive parental line. ascopubs.org This amplification of the target oncogene allows the cancer cells to overcome the inhibitory effects of this compound. While specific data on gene copy number variations leading to this compound resistance is still emerging, it is a plausible mechanism given its role in resistance to other tyrosine kinase inhibitors.
Role of Ras/Raf/MEK Pathway Activation
The Ras/Raf/MEK/ERK signaling pathway is a critical downstream effector of RET signaling. Activation of this pathway through mutations in its components (e.g., KRAS, BRAF) can bypass the need for RET signaling and thus confer resistance to RET inhibitors like this compound. While direct clinical evidence linking specific Ras/Raf/MEK pathway mutations to acquired this compound resistance is an area of ongoing investigation, the principle of bypass track activation is a well-established mechanism of resistance to targeted therapies.
Other Kinase Domain Mutations (e.g., Solvent Front, Roof Mutations)
Beyond the specific mutations detailed above, other alterations within the RET kinase domain can also lead to this compound resistance. These include mutations in the "solvent front," the region of the ATP-binding pocket exposed to the solvent, and "roof" mutations, located above the ATP-binding site. These mutations can allosterically alter the conformation of the kinase domain, reducing the binding affinity of this compound and stabilizing the active state of the enzyme.
Upregulation of Efflux Transporters (e.g., Multidrug Resistance Protein 1)
A well-established mechanism of multidrug resistance in cancer is the upregulation of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps. mdpi.com These transporters actively remove chemotherapeutic agents from the cancer cell, thereby reducing their intracellular concentration and efficacy.
Activation of Alternative Signaling Pathways (e.g., PI3K/AKT/mTOR, Cdk5, NF-κB, IGF-1, STAT)
One of the primary mechanisms of acquired resistance to this compound involves the activation of alternative signaling pathways that promote cell survival and proliferation, thereby bypassing the inhibitory effects of the drug on targets like RET, VEGFR, and EGFR. researchgate.netyoutube.com
The PI3K/AKT/mTOR pathway is a critical downstream signaling cascade that is frequently hyperactivated in resistant tumors. mdpi.com While this compound can inhibit the MAPK and AKT pathways in sensitive cells, resistant cells may sustain AKT activation. nih.govresearchgate.net Preclinical data have suggested that combining this compound with an mTOR inhibitor, such as everolimus (B549166), could be a strategy to overcome resistance mediated by the PI3K/AKT pathway. researchgate.net In medulloblastoma models, the combination of this compound with the PI3K inhibitor GDC-0941 has been shown to have additive anti-neoplastic effects, leading to a profound reduction in AKT signaling. nih.gov
Studies have also implicated the NF-κB (nuclear factor-kappa B) pathway in this compound resistance. Research on medullary thyroid carcinoma (MTC) models has shown that while this compound inhibits the MAPK and AKT pathways, the phosphorylated levels of NFκB-p65 can be significantly increased. nih.gov This suggests that NF-κB activation may serve as a compensatory survival mechanism.
The insulin-like growth factor 1 (IGF-1) signaling pathway is another route implicated in resistance to tyrosine kinase inhibitors. elsevierpure.comimrpress.com Dysregulation of this pathway can contribute to malignant transformation and resistance to anticancer therapies. elsevierpure.com Activation of the IGF-1 receptor (IGF-1R) can mediate downstream signaling through both the MAPK and PI3K/Akt pathways, providing an alternative route for tumor cell survival when primary targets of this compound are inhibited. mdpi.com
CRISPR-based screening has provided further insight into the pathways involved in resistance. A CRISPR knock-out screen in a medullary thyroid carcinoma model identified Cdk5, NF-ĸB, and IGF-1 as pathways enriched in this compound-resistant cells. researchgate.net Conversely, genes in the STAT and mTOR pathways were found to be depleted, suggesting that targeting these pathways could be a synthetic lethal strategy in combination with this compound. researchgate.net
| Signaling Pathway | Role in this compound Resistance | Key Research Findings | References |
|---|---|---|---|
| PI3K/AKT/mTOR | Sustained activation promotes cell survival. | Resistant cells can maintain AKT activation despite RET inhibition. Combination with mTOR or PI3K inhibitors shows enhanced efficacy. | nih.govresearchgate.netnih.gov |
| NF-κB | Activation acts as a compensatory survival pathway. | This compound treatment can lead to increased phosphorylation of NFκB-p65. | nih.govresearchgate.net |
| IGF-1 | Activation of IGF-1R provides bypass signaling. | Mediates downstream MAPK and PI3K/Akt signaling, contributing to resistance. | elsevierpure.commdpi.comresearchgate.net |
| Cdk5 | Enriched in resistant cells. | Identified as a potential resistance driver through CRISPR knock-out screening. | researchgate.net |
| STAT | Depleted in resistant cells. | Inhibition may be synthetically lethal with this compound. This compound can reduce STAT3 phosphorylation. | nih.govresearchgate.net |
Conformational Changes in Target Proteins (e.g., RET Kinase)
A primary mechanism of acquired resistance to this compound involves the development of secondary mutations in its target proteins, particularly the RET kinase. These mutations can alter the protein's conformation, which in turn affects the drug's ability to bind to its target, often by changing the structure of the ATP-binding pocket or allosterically modifying the kinase's activity. aacrjournals.org
Several specific mutations in the RET kinase domain have been identified in patients who developed resistance to this compound:
S904F Mutation: A serine-to-phenylalanine substitution at codon 904, located in the activation loop of the RET kinase domain, has been identified in a patient with RET-fusion lung cancer who developed resistance. ncc.go.jpcrick.ac.uknih.gov This mutation does not directly interfere with the drug's binding site but confers resistance through allosteric effects. aacrjournals.orgncc.go.jp The S904F mutation increases the kinase's affinity for ATP and enhances its autophosphorylation activity. crick.ac.ukkyoto-u.ac.jp Crystallographic analysis revealed that the mutation creates a small hydrophobic core that stabilizes an active conformation of the kinase, thereby enhancing its basal activity and reducing the drug's inhibitory effect. ncc.go.jpcrick.ac.uk
G810A/S Mutations: A glycine-to-alanine or serine substitution at codon 810, located at the solvent front of the ATP-binding pocket, is another identified resistance mechanism. tandfonline.comnih.gov The RET G810A mutant has been shown to be resistant to this compound. researchgate.net Molecular dynamics simulations suggest that the larger alanine (B10760859) residue at this position can block polar interactions between this compound and the solvent, creating an energetic penalty for binding. tandfonline.comnih.gov
V804L/M Mutations: The "gatekeeper" mutations V804L and V804M are known to confer resistance to this compound by sterically hindering the drug's ability to bind within the ATP pocket. nih.gov These mutations can occur spontaneously or emerge after treatment. nih.gov
L881V Mutation: A leucine-to-valine substitution at codon 881 has also been identified as a this compound-resistant mutation. nih.gov
These findings demonstrate that conformational changes, either directly within the ATP-binding site or allosterically through mutations in regions like the activation loop, are a key strategy employed by cancer cells to overcome the therapeutic effects of this compound. crick.ac.uk
| RET Mutation | Location in Kinase Domain | Mechanism of Resistance | References |
|---|---|---|---|
| S904F | Activation Loop | Increases ATP affinity and autophosphorylation; stabilizes an active conformer allosterically. | ncc.go.jpcrick.ac.uknih.govkyoto-u.ac.jp |
| G810A/S | Solvent Front of ATP-binding Pocket | Blocks polar interactions required for efficient drug binding. | tandfonline.comnih.govresearchgate.net |
| V804L/M | Gatekeeper Residue | Steric hindrance preventing drug binding in the ATP pocket. | researchgate.netnih.gov |
| L881V | C-terminal lobe surface of binding pocket | Confers resistance to this compound. | nih.gov |
Investigation through Genomic and Transcriptomic Approaches (e.g., Exome Sequencing, RNA-seq, CRISPR Knock-out and Activation Screening)
The investigation of this compound resistance mechanisms has been significantly advanced by the application of high-throughput genomic and transcriptomic technologies. These approaches allow for a comprehensive analysis of the molecular changes that occur in tumors as they acquire resistance.
Exome and Targeted Sequencing: Whole-exome sequencing (WES) and targeted sequencing of cancer-related genes have been instrumental in identifying specific mutations that confer resistance. For instance, targeted deep sequencing of a resistant tumor biopsy from a patient with CCDC6-RET fusion-positive lung cancer led to the initial discovery of the secondary RET S904F mutation in the activation loop. nih.gov In another study on medullary thyroid carcinoma (MTC), both whole-exome and RNA sequencing revealed an increased expression of the mutant RET C634W allele in a this compound-resistant cell line compared to its sensitive counterpart. ascopubs.org WES can also help identify mutations in genes belonging to alternative signaling pathways that may predict intrinsic resistance to multi-targeted tyrosine kinase inhibitors like this compound. nih.gov
RNA-sequencing (RNA-seq): Transcriptomic analysis via RNA-seq provides insights into changes in gene expression associated with resistance. In this compound-resistant MTC cells, RNA-seq demonstrated differential expression of various transcripts, including an increase in the mutant RET transcript. ascopubs.org It also identified the upregulation of genes such as multidrug-resistance 1 (MDR1), which is known to confer drug resistance in other cancers, and autotaxin, which promotes cell survival. ascopubs.org
CRISPR Knock-out and Activation Screening: Genome-wide CRISPR-Cas9 screens have emerged as powerful tools for systematically identifying genes that, when knocked out or activated, contribute to drug resistance. nih.govnih.gov In the context of this compound, genome-wide CRISPR knock-out screens in MTC cells have been used to identify genes necessary for the drug's growth-suppressive effects. ascopubs.org These screens revealed that the loss of genes such as MACROD2 and GORASP2 conferred resistance. ascopubs.org Furthermore, gene set enrichment analysis of the CRISPR data pointed to the proteasome pathway as a potential mediator of this compound's effects. ascopubs.org CRISPR activation screens can similarly be employed to identify genes whose increased expression drives resistance. researchgate.netembopress.org A CRISPR knock-out and activation study on MTC cell lines was performed to understand the genetic underpinnings of this compound resistance, confirming that resistance can be a result of an increase in mutated RET copies leading to increased RET transcripts. researchgate.netascopubs.org
| Approach | Application in this compound Resistance Research | Key Findings | References |
|---|---|---|---|
| Exome Sequencing | Identification of on-target and off-target mutations in resistant tumors. | Discovered the secondary RET S904F mutation; confirmed enrichment of the RET C634W mutation in resistant cells. | nih.govascopubs.orgnih.gov |
| RNA-sequencing | Analysis of differential gene expression between sensitive and resistant cells. | Showed increased expression of mutant RET, MDR1, and autotaxin in resistant cells. | ascopubs.org |
| CRISPR Knock-out Screening | Identification of genes whose loss confers resistance or sensitivity. | Identified genes (e.g., MACROD2, GORASP2) necessary for this compound's efficacy; implicated the proteasome pathway. Enriched for Cdk5, NF-ĸB, and IGF-1 pathways in resistant cells. | researchgate.netascopubs.org |
| CRISPR Activation Screening | Identification of genes whose overexpression drives resistance. | Used to explore genes that confirm resistance upon activation, supporting the hypothesis of increased mutant RET expression driving resistance. | researchgate.netascopubs.org |
Combination Therapeutic Strategies with Vandetanib
Rationale for Combination Therapy
Vandetanib's multifaceted mechanism of action, targeting key pathways in tumor growth and angiogenesis, provides a strong rationale for its use in combination therapies. By simultaneously inhibiting Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth factor Receptor (EGFR), and Rearranged during Transfection (RET) tyrosine kinases, this compound can attack cancers from multiple angles. nih.govnih.gov This multi-targeted approach is crucial, as tumors often develop resistance to single-agent therapies through the activation of alternative signaling pathways.
Combination with Proteasome Inhibitors (e.g., Bortezomib)
The combination of this compound with the proteasome inhibitor bortezomib (B1684674) has been explored as a dual strategy for targeting the RET proto-oncogene in medullary thyroid cancer (MTC). cda-amc.ca Preclinical research demonstrated that bortezomib could decrease RET mRNA and protein levels, suggesting a complementary mechanism to this compound's direct inhibition of RET kinase activity. cda-amc.cadovepress.com
A phase I/II clinical trial was conducted to determine the safety and efficacy of this combination in adults with locally advanced or metastatic MTC. cda-amc.cadovepress.com The study established a recommended phase II dose (RP2D) and observed clinical responses. cda-amc.canih.gov However, the investigators concluded that the combination was more challenging to administer than single-agent this compound and was unlikely to produce superior outcomes, leading to the early termination of the planned phase II portion of the study. cda-amc.cadovepress.com
Clinical Trial Results for this compound and Bortezomib in Medullary Thyroid Cancer
| Endpoint | Result | Citation |
|---|---|---|
| Partial Response (PR) | 27% (4 of 15 evaluable MTC patients) | cda-amc.ca |
| Maximum Tolerated Dose (MTD) | Bortezomib 1.3 mg/m² IV (days 1, 4, 8, 11) + this compound 300 mg p.o. daily | cda-amc.ca |
| Common Grade 3 Toxicities | Hypertension (24%), fatigue (19%), thrombocytopenia (10%), diarrhea (10%) | cda-amc.ca |
Combination with Chemotherapeutic Agents (e.g., Irinotecan, Docetaxel (B913), Temozolomide)
This compound has been evaluated in combination with various conventional chemotherapeutic agents across different tumor types, with the goal of enhancing cytotoxic effects by concurrently inhibiting angiogenesis and tumor cell signaling.
With Irinotecan , a phase I study in combination with cetuximab for previously treated metastatic colorectal cancer determined that this compound could be safely combined with this regimen. nih.govcancernetwork.com The study established a maximum tolerated dose and noted that toxicities were manageable. nih.govcancernetwork.com However, the efficacy of this specific combination raised concerns for further development. nih.govcancernetwork.com
Key Clinical Trial Findings for this compound with Chemotherapy
| Combination | Cancer Type | Phase | Key Finding | Citation |
|---|---|---|---|---|
| This compound + Irinotecan (+ Cetuximab) | Metastatic Colorectal Cancer | I | Combination was safe, but efficacy was a concern. | nih.govcancernetwork.com |
| This compound + Docetaxel | Advanced NSCLC | III | Significantly improved progression-free survival. | onclive.com |
| This compound + Docetaxel | Metastatic Urothelial Cancer | III | No significant improvement in PFS, ORR, or OS. | mdpi.com |
Combination with mTOR Inhibitors (e.g., Everolimus)
The combination of this compound with mTOR inhibitors like everolimus (B549166) is based on preclinical evidence that dual inhibition of VEGFR/EGFR/RET and the mTOR pathway can overcome intrinsic and acquired tumor resistance to either agent alone. cancer.govascopost.com
Phase I studies in both adult and pediatric patients with advanced solid tumors have demonstrated that this combination is feasible and shows evidence of antitumor activity. cancer.govfrontiersin.org In a study with adult patients, the combination was found to be safe and active in refractory solid tumors, with notable responses in patients with RET pathway aberrations. cancer.govfrontiersin.org A similar phase I study in children, adolescents, and young adults also showed that the combination had a tolerable toxicity profile and demonstrated clinical benefit in heavily pre-treated patients.
Clinical Response to this compound and Everolimus in Advanced Solid Tumors (Adult Phase I Study)
| Response Category | Percentage of Evaluable Patients (n=72) | Citation |
|---|---|---|
| Partial Response (PR) | 10% | frontiersin.org |
| Stable Disease (SD) | 51% | frontiersin.org |
| Clinical Benefit (PR or SD ≥ 6 months) | 36% | frontiersin.org |
Combination with Radiotherapy (e.g., External Beam Radiotherapy)
Preclinical studies have provided a strong rationale for combining this compound with radiotherapy, as the inhibition of both EGFR and VEGFR signaling has been shown to enhance the antitumor effects of radiation. EGFR and VEGFR upregulation are implicated in mediating radiation resistance.
This combination has been investigated in clinical trials for head and neck squamous cell carcinoma (HNSCC) and glioblastoma (GBM). A phase I study in locally advanced HNSCC evaluated this compound with radiation, with or without cisplatin. The study determined the maximum tolerated dose of this compound in this combination. In newly diagnosed GBM, a phase II trial randomized patients to standard radiation and temozolomide (B1682018) with or without this compound. While the combination was reasonably well-tolerated, it did not result in a significant survival benefit.
Combination with Radiolabelled Somatostatin (B550006) Analogues (e.g., 177Lu-octreotate)
MTC is a neuroendocrine neoplasm for which both this compound and peptide receptor radionuclide therapy (PRRT) with agents like 177Lu-octreotate are therapeutic options. cancer.govfrontiersin.org this compound is an approved tyrosine kinase inhibitor for progressive or symptomatic MTC. mdpi.com PRRT targets somatostatin receptors, which can be expressed on MTC cells, to deliver targeted radiation. cancer.govfrontiersin.org Given their distinct mechanisms of action—this compound inhibiting kinase signaling pathways and PRRT delivering localized radiotherapy—a combination could potentially offer a multi-pronged attack on the tumor. Such a strategy might enhance tumor control, although this remains a hypothetical approach pending dedicated investigation.
Preclinical and Clinical Evaluation of Combination Efficacy and Synergy
The evaluation of this compound in combination therapies has spanned from preclinical models to late-stage clinical trials, with varying degrees of success.
Preclinical Synergy: Preclinical studies have been instrumental in establishing the rationale for many of the combination strategies. For instance, in vitro and in vivo models showed that combining this compound with everolimus could overcome resistance to either drug alone. cancer.govascopost.com Similarly, animal models of HNSCC demonstrated that this compound enhanced the antitumor effects of radiation therapy by inhibiting both EGFR and VEGFR signaling. For the combination with bortezomib, preclinical work showed a reduction in RET protein levels, providing the basis for the clinical trial. cda-amc.cadovepress.com
Clinical Efficacy: The translation of preclinical synergy to clinical efficacy has been mixed.
Positive Synergy Observed: The combination of this compound with docetaxel in NSCLC showed a statistically significant improvement in progression-free survival, indicating a synergistic or additive effect in a clinical setting. onclive.com The combination with everolimus also demonstrated promising activity, particularly in tumors with specific molecular aberrations like RET fusions. ascopost.com
Limited or No Synergy Observed: In other instances, the anticipated synergy did not translate into significant clinical benefit. The addition of this compound to docetaxel in urothelial cancer did not improve outcomes. mdpi.com Likewise, combining this compound with temozolomide and radiation in glioblastoma failed to show a survival advantage over the standard of care. The combination of this compound and bortezomib in MTC was deemed not superior to single-agent therapy. cda-amc.cadovepress.com
These varied outcomes underscore the complexity of translating preclinical findings to the clinic and highlight the importance of patient selection and tumor-specific biology in determining the success of combination therapies.
Summary of Clinical Efficacy for this compound Combinations
| Combination Partner(s) | Tumor Type | Phase | Primary Outcome | Citation |
|---|---|---|---|---|
| Bortezomib | Medullary Thyroid Cancer | I/II | No likely improvement over single agent | cda-amc.cadovepress.com |
| Docetaxel | Non-Small Cell Lung Cancer | III | Improved Progression-Free Survival | onclive.com |
| Irinotecan, Cetuximab | Colorectal Cancer | I | Safe, but efficacy was a concern | nih.govcancernetwork.com |
| Everolimus | Advanced Solid Tumors | I | Active and safe, particularly in RET-aberrant tumors | frontiersin.orgascopost.com |
| Radiotherapy, Cisplatin | Head and Neck Cancer | I | MTD established |
Pharmacodynamic Effects and Associated Mechanisms
Cardiotoxicity: QTc Interval Prolongation
A significant pharmacodynamic effect of vandetanib is the prolongation of the QTc interval on an electrocardiogram, a condition that can increase the risk of life-threatening cardiac arrhythmias. This effect is primarily attributed to the drug's interaction with specific ion channels in cardiac myocytes, which alters the normal process of cardiac repolarization.
The primary mechanism behind this compound-induced QTc prolongation is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channels. These channels conduct the rapid component of the delayed rectifier potassium current (IKr), which plays a critical role in the repolarization phase of the cardiac action potential.
This compound directly blocks the IKr current in a concentration-dependent manner. Studies have shown that in addition to this acute inhibition, chronic exposure to this compound can also lead to a significant reduction in hERG current densities. This is achieved by decreasing the expression of the mature hERG protein (155-kDa) on the cell membrane, which further contributes to its proarrhythmic potential. The inhibitory potency of this compound on hERG channels is notably high, with studies reporting a half-maximal inhibitory concentration (IC50) of approximately 1.15 μM in HEK293 cells expressing hERG channels.
The interaction between this compound and the hERG channel is highly specific, involving key amino acid residues within the channel's inner pore. In silico docking models and alanine (B10760859) scanning mutagenesis studies have identified tyrosine (Y652) and phenylalanine (F656) residues in the S6 transmembrane domain as critical for this compound binding. These aromatic residues are known to be important binding sites for a wide range of hERG channel blockers.
Molecular modeling suggests that the bromine moiety of this compound forms hydrophobic interactions with both Y652 and F656 residues from different subunits of the channel. Furthermore, the binding is stabilized by T-shaped π-π stacking interactions with the F656 residue. The quinazoline (B50416) part of the this compound molecule occupies the central cavity of the channel, and a hydrogen bond is formed between the linker amine of the drug and the S624 residue. Mutation of Y652 or F656 to alanine significantly reduces the inhibitory effect of this compound, confirming their essential role in the high-affinity block of the hERG channel.
The inhibition of IKr by this compound directly translates to a prolongation of the action potential duration (APD) in cardiac myocytes. By blocking the outward potassium current during repolarization, this compound delays the return of the membrane potential to its resting state. This effect has been consistently demonstrated in various experimental models, including rabbit Purkinje fibers and human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
In hiPSC-CMs, this compound significantly prolongs the APD at 50%, 70%, and 90% of repolarization (APD50, APD70, and APD90) in a concentration-dependent manner. Similarly, in rabbit Purkinje fibers, this compound dose-dependently prolongs APD90 and APD50 without significantly affecting other parameters like the resting membrane potential or the maximum upstroke velocity at similar concentrations.
Table 1: Effect of this compound on Action Potential Duration (APD) in Rabbit Purkinje Fibers
| Concentration (μM) | APD50 (% of Control) | APD90 (% of Control) |
| 0.3 | ~105% | ~108% |
| 1.0 | ~115% | ~125% |
| 3.0 | ~130% | ~150% |
Data adapted from electrophysiological recordings.
This compound blocks the peak amplitude of INa in a concentration-dependent manner. Interestingly, the inhibitory potency of this compound for INa is significantly higher in hiPSC-CMs (IC50: 2.72 μM) compared to heterologous expression systems like HEK293 cells (IC50: 36.63 μM). This suggests that hiPSC-CMs may be a more sensitive model for predicting the sodium channel-related cardiotoxicity of drugs like this compound. The electrophysiological consequence of INa inhibition is a marked reduction in the maximum rate of depolarization (Vmax) during the action potential upstroke, an effect observed prominently in hiPSC-CMs treated with this compound. This slowing of conduction can create a substrate for re-entrant arrhythmias, especially in the context of a prolonged APD.
Table 2: Inhibitory Potency (IC50) of this compound on Cardiac Ion Channels
| Ion Channel | Cell Model | IC50 (μM) |
| hERG (IKr) | HEK293 | 1.15 |
| hERG (IKr) | hiPSC-CMs | 1.07 |
| Sodium (INa) | HEK293 | 36.63 |
| Sodium (INa) | hiPSC-CMs | 2.72 |
| Slow Delayed Rectifier K+ (IKs) | HEK293 | 28.04 |
| Inward Rectifier K+ (IK1) | HEK293 | 94.52 |
| Calcium (ICa) | Rat Ventricular Myocytes | 32.74 |
Data compiled from multiple ion channel studies.
Dermatological Adverse Events: Rash and Phototoxicity
Dermatological reactions are among the most common adverse events associated with this compound therapy. These reactions typically manifest as rash and photosensitivity, which can range from mild erythema to severe, painful eruptions.
The dermatological toxicity of this compound is linked to its intended inhibitory action on the epidermal growth factor receptor (EGFR) and its unintended photosensitizing properties. The incidence of all-grade rash in patients treated with this compound is significant, reported to be around 46%.
The molecular basis for these cutaneous reactions is multifactorial:
Phototoxicity : this compound is a low-molecular-weight molecule with a polycyclic aromatic structure, which is theorized to have direct phototoxic properties. Photosensitizer drugs can absorb ultraviolet (UV) radiation, leading to the formation of reactive oxygen species that cause cytotoxic cell injury and inflammation, manifesting as an exaggerated sunburn response. This reaction is typically confined to sun-exposed areas of the skin. Skin biopsies from affected areas often show keratinocyte vacuolization and apoptosis, similar to a typical sunburn.
Photoallergy : While phototoxicity is considered the primary mechanism, some late-onset reactions and clinical presentations are more suggestive of a photoallergic mechanism. In photoallergy, the drug or its metabolite becomes immunogenic upon exposure to UV light, triggering a cell-mediated immune response.
EGFR Inhibition : The inhibition of EGFR in the skin disrupts normal epidermal growth, differentiation, and repair, contributing to adverse events like acneiform rash, xerosis (dry skin), and eczema. Increased inflammation due to EGFR inhibition combined with UV exposure may exacerbate photosensitive drug reactions.
The clinical presentation can vary, including erythematous papules, plaques, blisters, and in some cases, photo-onycholysis (nail changes due to sun exposure).
Mechanisms of Phototoxicity
This compound has been associated with phototoxicity, a reaction triggered by exposure to ultraviolet (UV) light, primarily UVA radiation. wikipedia.org The underlying mechanism is believed to be a direct phototoxic process rather than a photoallergic one. wikipedia.orgnih.gov
Upon exposure to UVA light, this compound can absorb photons, leading to the formation of a highly reactive aryl radical. wikipedia.orgresearchgate.netnih.gov This reactive species can then interact with various cellular components, initiating a cascade of damaging events. Key mechanisms involved in this compound-induced phototoxicity include:
Aryl Radical Formation: The core hypothesis for this compound's phototoxic potential is the photoinduced formation of a reactive aryl radical. This species can promptly react with different targets within cells, leading to widespread damage. wikipedia.orgresearchgate.net
DNA Photodamage: The generated aryl radical can directly cause significant DNA damage. This has been observed in in-vitro experiments showing DNA photocleavage and within irradiated human keratinocytes. researchgate.netacs.org This DNA damage is a critical step in the phototoxic pathway.
Oxidative Stress: Beyond DNA, the reactive species can induce lipid peroxidation and protein oxidation, contributing to cellular stress and damage. researchgate.net
Apoptosis: The culmination of this cellular damage is the induction of apoptosis, or programmed cell death, in keratinocytes. researchgate.netacs.org This process involves the mitochondria and lysosomes, leading to the characteristic skin reactions seen in phototoxicity, which can range from exaggerated sunburn to more severe eruptions. researchgate.netjcadonline.com
This multi-step process, initiated by light absorption and aryl radical formation, explains the cellular basis for the phototoxic reactions observed with this compound. wikipedia.org
Gastrointestinal Effects: Diarrhea Mechanisms
Diarrhea is a frequently reported gastrointestinal effect of this compound. drugbank.commedscape.com The mechanism is not related to traditional cytotoxic chemotherapy effects but is instead a targeted consequence of its action on the epidermal growth factor receptor (EGFR). nih.gov
The molecular underpinnings of this compound-induced diarrhea are primarily attributed to its anti-EGFR activity within the gastrointestinal tract. nih.gov EGFR is normally expressed on the epithelial cells lining the gut and plays a role in regulating ion transport. nih.gov Specifically, epidermal growth factor (EGF) inhibits the calcium-dependent chloride (Cl⁻) secretion in colonic epithelial cells. nih.gov
This compound, by inhibiting EGFR, counteracts this effect. nih.gov The blockade of EGFR signaling leads to an excessive secretion of chloride ions into the intestinal lumen. This increased ion concentration osmotically draws water into the gut, resulting in secretory diarrhea. nih.gov This mechanism is consistent with the gastrointestinal effects seen with other EGFR inhibitors. nih.gov
Other Systemic Effects and their Molecular Underpinnings
Beyond localized effects, this compound's inhibition of key signaling pathways leads to several systemic effects.
Hypertension: The development of hypertension is a recognized systemic effect associated with this compound and other angiogenesis inhibitors. nih.govpatsnap.com The mechanism is directly linked to its potent inhibition of the Vascular Endothelial Growth Factor Receptor (VEGFR), particularly VEGFR-2. nih.govpatsnap.comnih.gov VEGF signaling is crucial for maintaining the function of blood vessels. Inhibition of this pathway is thought to cause hypertension through several molecular events:
Decreased Nitric Oxide (NO) and Prostacyclin (PGI2) Production: VEGF signaling normally promotes the production of vasodilators like NO and PGI2. By blocking VEGFR, this compound reduces the bioavailability of these molecules, leading to vasoconstriction and increased blood pressure. nih.gov
Increased Endothelin-1 (ET-1) Expression: Conversely, VEGFR inhibition can lead to an increase in the potent vasoconstrictor ET-1, further contributing to hypertension. nih.gov
Vascular Structural Changes: Long-term inhibition of VEGF may lead to structural changes in the microvasculature, such as rarefaction (a decrease in the density of small blood vessels), which can increase total peripheral resistance and contribute to sustained hypertension. nih.gov
Fatigue: Fatigue is one of the most common systemic effects reported with this compound therapy. medscape.comiiab.me While the precise molecular mechanisms directly attributable to this compound are not fully elucidated, cancer-related fatigue is understood to be a complex, multifactorial phenomenon. nih.govendocrine-abstracts.org The mechanisms likely involve the dysregulation of several physiological and biochemical systems due to the inhibition of critical pathways like VEGFR and EGFR. endocrine-abstracts.org Plausible contributing factors, based on general mechanisms of cancer-related fatigue, include:
Cytokine Dysregulation: Inhibition of EGFR and VEGFR pathways can alter the inflammatory milieu, potentially leading to an increase in pro-inflammatory cytokines, which are strongly implicated in the development of fatigue. endocrine-abstracts.org
Hypothalamic-Pituitary-Adrenal (HPA) Axis Dysfunction: Cancer therapies can disrupt the normal function of the HPA axis, affecting cortisol levels and the body's stress response, which can manifest as fatigue. endocrine-abstracts.org
Metabolic Alterations: this compound's broad kinase inhibition may interfere with cellular metabolism in non-target tissues, potentially affecting ATP production and leading to a sense of exhaustion. endocrine-abstracts.org
Myelosuppression: Myelosuppression, a decrease in the production of blood cells by the bone marrow, is a potential systemic effect of this compound. wikipedia.orgwikipedia.org Unlike traditional cytotoxic agents that damage all rapidly dividing cells, the mechanism for this compound-induced myelosuppression is likely more targeted. The molecular basis is thought to be related to the inhibition of signaling pathways essential for normal hematopoiesis. VEGF signaling, in particular, is known to play an important role in the survival and function of hematopoietic stem cells and in regulating the bone marrow microenvironment. Therefore, the inhibition of VEGFR by this compound may disrupt the normal processes of blood cell production, leading to decreased counts of leukocytes, erythrocytes, and/or platelets. wikipedia.org
Biomarkers for Pharmacodynamic Response and Toxicity Monitoring
Identifying biomarkers is crucial for predicting which patients will benefit from this compound and for monitoring treatment effects and toxicity. Research has identified several potential biomarkers associated with this compound's pharmacodynamic response.
Predictive Biomarkers for Therapeutic Response:
RET Mutations: In medullary thyroid cancer (MTC), the presence of somatic RET mutations, particularly the RET M918T mutation, is strongly associated with a partial response to this compound. endocrine-abstracts.org
mRNA Expression Levels in MTC: Higher baseline mRNA expression of FLT1 (VEGFR1), FLT4 (VEGFR3), and VEGFB in primary tumor tissue has been significantly correlated with a better response to this compound therapy in MTC patients. endocrine-abstracts.org Conversely, lower mRNA expression of BRAF, FGFR2, FGFR3, and VEGFC has been associated with the development of metastases, indicating a more aggressive phenotype that may be targeted by this compound. endocrine-abstracts.org
EGFR Status in NSCLC: In non-small cell lung cancer (NSCLC), biomarkers related to the EGFR pathway are predictive. Patients with high EGFR gene copy number (as determined by FISH) or the presence of activating EGFR mutations may derive greater clinical benefit from this compound in combination with docetaxel (B913).
KRAS Mutations: The presence of KRAS mutations in NSCLC does not appear to predict a benefit from this compound.
Biomarkers for Monitoring:
Serum Calcitonin (CT) and Carcinoembryonic Antigen (CEA): In MTC, decreases in the serum levels of these tumor markers are used to monitor the biological activity of this compound. medscape.com A significant reduction in these markers can provide indirect evidence that the RET kinase pathway is being effectively inhibited. medscape.com CEA levels, in particular, may correlate better with tumor response than calcitonin levels. medscape.com
Interactive Data Table: Mechanisms of this compound-Associated Effects
| Effect | Primary Mechanism | Key Molecular Events |
|---|---|---|
| Phototoxicity | Direct phototoxic reaction following UVA exposure | Formation of reactive aryl radical, DNA photodamage, oxidative stress, keratinocyte apoptosis. wikipedia.orgresearchgate.net |
| Diarrhea | Inhibition of Epidermal Growth Factor Receptor (EGFR) | Blockade of EGFR in gut epithelium leads to excessive chloride and water secretion into the intestinal lumen. nih.gov |
| Hypertension | Inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR) | Decreased nitric oxide/prostacyclin; increased endothelin-1; vascular rarefaction. nih.govnih.gov |
| Fatigue | Multifactorial; specific mechanisms not fully elucidated | Potentially related to cytokine dysregulation, HPA axis dysfunction, and metabolic alterations. endocrine-abstracts.org |
| Myelosuppression | Inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR) | Disruption of VEGF-mediated signaling required for normal hematopoiesis and bone marrow microenvironment maintenance. |
Interactive Data Table: Biomarkers for this compound
| Biomarker Type | Biomarker | Cancer Type | Indication |
|---|---|---|---|
| Predictive | RET M918T mutation | Medullary Thyroid Cancer | Positive response to therapy. endocrine-abstracts.org |
| Predictive | High mRNA expression of FLT1, FLT4, VEGFB | Medullary Thyroid Cancer | Positive response to therapy. endocrine-abstracts.org |
| Predictive | EGFR gene amplification / mutation | Non-Small Cell Lung Cancer | Increased clinical benefit. |
| Monitoring | Serum Calcitonin (CT) and CEA levels | Medullary Thyroid Cancer | Monitoring of treatment response. |
| Monitoring | Grade ≥2 Skin Rash | Pancreatic Cancer | Potential for improved survival. |
Emerging Research and Future Directions
Development of Next-Generation RET Inhibitors
The clinical use of multi-kinase inhibitors (MKIs) like vandetanib, which target RET, VEGFR, and EGFR, has been a significant step forward. However, their efficacy can be limited by off-target effects and the development of resistance. This has spurred the development of next-generation RET inhibitors designed for greater potency and selectivity.
Next-generation inhibitors such as selpercatinib (B610774) (LOXO-292) and pralsetinib (B610190) (BLU-667) have demonstrated superior potency against various oncogenic RET alterations in preclinical studies when compared to MKIs like this compound and cabozantinib. nih.gov A key advantage of these newer agents is their high selectivity for RET over other kinases, such as VEGFR2. nih.gov Excessive VEGFR2 inhibition is associated with toxicities like hypertension and thrombosis, so a more targeted approach may offer a better safety profile. nih.gov
Furthermore, these next-generation inhibitors have shown activity against common MKI resistance mutations, including the RET V804L and V804M mutations. nih.gov The development of these highly selective inhibitors represents a paradigm shift, moving from broader-acting agents to more precise, molecularly-guided therapies. nih.gov
Investigation of Novel Molecular Biomarkers for Response and Resistance
To optimize the use of this compound and predict patient outcomes, significant research has focused on identifying molecular biomarkers of response and resistance. In medullary thyroid cancer (MTC), the presence of a somatic RET M918T mutation is a strong predictor of a partial response to this compound. researchgate.netresearchgate.net
Beyond RET mutations, studies have identified other potential biomarkers. Higher mRNA expression levels of FLT1, FLT4, and VEGFB in primary tumor tissues have been associated with a better response to this compound therapy in patients with sporadic MTC. researchgate.netresearchgate.net Conversely, certain molecular alterations have been linked to a lack of response. For instance, the activity of this compound is considered insufficient to outweigh the risks in patients who are RET mutation-negative. mdpi.com
The emergence of acquired resistance is a major clinical challenge. Research has identified several mechanisms, including on-target secondary mutations in the RET gene. One such mutation, S904F, located in the activation loop of the kinase domain, has been shown to confer resistance to this compound by increasing the ATP affinity and autophosphorylation activity of RET kinase. clinicaltrials.govnih.gov Another mutation, the RET G810A solvent front mutation, has also been identified as a mechanism of resistance. nih.gov Understanding these resistance mechanisms at a molecular level is crucial for developing strategies to overcome them.
Strategies for Overcoming Acquired Resistance
The development of acquired resistance to this compound necessitates innovative strategies to re-sensitize tumors to treatment or to employ alternative therapeutic approaches. Research into overcoming resistance is multifaceted and explores both targeting the primary resistance mechanism and exploiting alternative signaling pathways.
One key strategy involves the development of next-generation RET inhibitors that are specifically designed to be effective against resistance mutations that emerge during treatment with earlier inhibitors like this compound. For example, the RET V804M "gatekeeper" mutation confers resistance to many TKIs, but newer agents have been developed to overcome this challenge. clinicaltrials.gov
Another approach involves targeting bypass signaling pathways that become activated when the primary target is inhibited. clinicaltrials.gov Preclinical models have shown that activation of MET or EGFR family members, or the acquisition of activating RAS mutations, can lead to resistance to RET inhibition. clinicaltrials.gov This suggests that combination therapies, targeting both RET and the identified bypass pathway, could be a viable strategy. For instance, the combination of a RET inhibitor with a MEK inhibitor has shown effectiveness in preclinical MTC cell line models. clinicaltrials.gov
Furthermore, the role of the Hippo signaling pathway effector, Yes-Associated Protein (YAP), has been implicated in acquired resistance to this compound in MTC. drugbank.com In preclinical studies, overexpression of YAP led to this compound resistance, while its inhibition re-sensitized resistant cells to the drug, suggesting that targeting YAP could be a promising strategy to overcome resistance. drugbank.com
Neo-adjuvant Therapeutic Approaches
The use of this compound in a neo-adjuvant setting, i.e., before definitive surgery, is being explored as a strategy to improve outcomes for patients with locally advanced or aggressive disease. The rationale is to shrink the tumor, making it more amenable to complete surgical resection and potentially reducing the morbidity of the procedure. nih.gov
While the use of conventional chemotherapy in the neoadjuvant setting for differentiated thyroid carcinoma is not recommended, targeted therapies like this compound have shown promise in case reports and small series. nih.gov There have been successful reports of surgical salvage after neoadjuvant treatment with multikinase inhibitors, including this compound, in patients with medullary thyroid carcinoma (MTC). nih.gov
A notable case report described the novel use of neoadjuvant this compound in a child with aggressive MTC, which resulted in a prolonged response to treatment. onclive.com This highlights the potential of this approach in carefully selected patients, including pediatric populations with aggressive presentations. However, with the advent of more specific RET inhibitors like selpercatinib and pralsetinib, the role of broader multikinase inhibitors like this compound in the neoadjuvant setting for RET-mutated MTC may be evolving. nih.gov
Expanding Therapeutic Applications beyond Current Indications (e.g., Asthma, other cancer types)
While this compound is primarily known for its role in treating medullary thyroid cancer, its mechanism of action, targeting pathways involved in angiogenesis and cell proliferation, suggests potential utility in other diseases.
Asthma: Recent preclinical research has investigated the potential of this compound as a therapeutic agent for asthma. An in vivo study using an asthmatic mouse model demonstrated that this compound could significantly alleviate asthmatic symptoms, including abnormal airway contraction, airway resistance, and inflammatory secretions. The study suggested that this compound exerts both anti-contractile and anti-inflammatory properties. The anti-inflammatory effects were linked to the downregulation of VEGF, VEGFR2, TNF, IL-4, and IL-13. The anti-contractile effects were attributed to the regulation of calcium mobilization in airway smooth muscle cells. These findings suggest that this compound could be a candidate for further investigation in the treatment of asthma.
Other Cancer Types: this compound has been evaluated in various other solid tumors, leveraging its inhibitory effects on EGFR and VEGFR signaling. nih.gov However, the results have been mixed. In advanced non-small cell lung cancer (NSCLC), this compound has been studied as both a single agent and in combination with chemotherapy, with some trials showing a prolongation in progression-free survival. nih.gov In contrast, clinical trials in advanced breast cancer showed no objective responses. nih.gov The efficacy of this compound in other cancer types appears to be dependent on the specific molecular drivers of the tumor, underscoring the need for biomarker-driven patient selection.
Refinement of Treatment Paradigms based on Tumor Molecular Characterization
The increasing ability to perform comprehensive molecular profiling of tumors is leading to a refinement of treatment paradigms, moving away from a "one-size-fits-all" approach to more personalized strategies. For this compound, tumor molecular characterization is crucial for identifying patients most likely to benefit and for understanding mechanisms of resistance.
The presence of a RET mutation is a key determinant of response to this compound in medullary thyroid cancer (MTC). mdpi.com Retrospective analyses of clinical trial data have shown a higher objective response rate in RET M918T mutation-positive patients compared to those who are RET mutation-negative. This has led to a restriction of the indication for this compound in some regions to patients with documented RET mutations. mdpi.com
Beyond single gene mutations, researchers are exploring broader molecular signatures to predict response. Studies have identified that higher mRNA expression of genes such as FLT1, FLT4, and VEGFB correlates with a better response to this compound in sporadic MTC. researchgate.netresearchgate.net Conversely, alterations in other tyrosine kinases have been associated with metastatic progression, suggesting that a more comprehensive understanding of the tumor's molecular landscape can inform treatment decisions. researchgate.net The use of molecular profiling can also help in identifying potential co-occurring oncogenic drivers that may influence the response to targeted therapy.
Development of Novel this compound Derivatives
To enhance the therapeutic properties of this compound, including its efficacy and ability to overcome resistance, researchers are actively developing novel derivatives of the compound. These efforts aim to modify the chemical structure of this compound to improve its pharmacological profile.
One approach involves the synthesis of this compound derivatives containing nitroimidazole groups. The rationale behind this is that the nitroimidazole moiety can act as a hypoxia-activated prodrug, making the compound more effective in the hypoxic microenvironment often found in solid tumors. Preclinical studies of these derivatives have shown that some of these new compounds exhibit excellent EGFR inhibitory activities and anti-proliferative effects in hypoxic conditions, with some even demonstrating better bioactivity than the parent this compound in inhibiting VEGF gene expression.
Another strategy to improve the clinical utility of this compound focuses on enhancing its physicochemical properties. This compound is classified as a Biopharmaceutics Classification System (BCS) class II drug, meaning it has low solubility. To address this, researchers have developed novel solid forms of this compound by creating molecular adducts with various aliphatic dicarboxylic acids. These new solid forms have demonstrated improved solubility and dissolution rates in preclinical studies, which could potentially lead to enhanced pharmacokinetic properties and better oral bioavailability.
Long-term Efficacy and Tolerability Studies
This compound has been the subject of multiple studies to ascertain its long-term efficacy and tolerability, particularly in patients with advanced medullary thyroid cancer (MTC). Long-term follow-up data from clinical trials and real-world settings have provided crucial insights into the sustained benefits and management of patients on continuous therapy.
Another study from the French ENDOCAN-TUTHYREF network, involving 126 MTC patients on first-line this compound, identified 42% as long-term treated (LgTT), defined as receiving treatment for over 24 months. endocrine-abstracts.org The median duration of treatment for this LgTT group was 49 months, compared to 11 months in the short-term treated (ShTT) group. endocrine-abstracts.org This long-term disease control was associated with metachronous metastatic disease and a longer interval between diagnosis and the start of treatment. endocrine-abstracts.org
A post-hoc analysis of the pivotal Phase III ZETA trial specifically evaluated patients with progressive and symptomatic MTC, a cohort that closely reflects the approved indication for the drug. targetedonc.comascopost.comascopubs.org In this subgroup of 184 patients, this compound showed a significant improvement in median PFS, which was 21.43 months compared to 8.40 months for placebo. targetedonc.comascopost.com The ORR was 37% in the this compound arm versus 2% in the placebo arm. targetedonc.com These findings confirm the clinical benefit of this compound in the patient population for which it is primarily indicated. ascopost.comascopubs.org
Real-world evidence further supports the efficacy seen in clinical trials. A multicenter retrospective study in Korea involving 12 patients with advanced MTC reported a median PFS of 25.9 months and an ORR of 42%. e-enm.org Similarly, an Italian study analyzing 54 patients treated for at least 12 months found that at the first evaluation after 3 months, 26.0% had a partial response and 72.2% had stable disease. bioscientifica.com
Table 1: Summary of Long-term Efficacy of this compound in Medullary Thyroid Cancer (MTC)
| Study / Cohort | Number of Patients | Median Treatment Duration | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
| Long-term MTC Users (>48 mos) nih.gov | 21 | 68.1 months | 73.2 months | 85.7% |
| Overall MTC Cohort nih.gov | 76 | 17.6 months | 22.7 months | Not Reported |
| ZETA Trial (Post-hoc, Progressive & Symptomatic) targetedonc.comascopost.com | 184 (127 this compound) | Not Reported | 21.43 months (vs. 8.40 mos placebo) | 37% (vs. 2% placebo) |
| French Network (Long-term >24 mos) endocrine-abstracts.org | 53 | 49.0 months | Not Reported | 38% |
| Korean Real-World Study e-enm.org | 12 | Not Reported | 25.9 months | 42% |
| ZETA Trial (Overall Population) nih.gov | 331 (231 this compound) | 24 months (median follow-up) | 30.5 months (vs. 19.3 mos placebo) | Not Reported |
Role of Liquid Biopsy in Monitoring Response and Resistance
The emergence of liquid biopsy, particularly the analysis of circulating tumor DNA (ctDNA), presents a promising, non-invasive approach for monitoring treatment response and detecting the onset of resistance to targeted therapies like this compound. labmedica.compharmaceutical-journal.com This technique involves a simple blood draw to analyze fragments of DNA shed by tumor cells into the bloodstream, offering a real-time snapshot of the tumor's genomic landscape. labmedica.comnih.gov
For patients undergoing treatment with tyrosine kinase inhibitors (TKIs), liquid biopsy can be used to track the evolution of the tumor and identify molecular mechanisms of resistance as they arise. mdpi.comnih.gov This is crucial because acquired resistance is a common challenge with targeted agents. The ability to detect resistance mutations in ctDNA can precede radiological evidence of disease progression, offering a potential window for early intervention or a change in treatment strategy. nih.gov
In the context of this compound, which targets RET, VEGFR, and EGFR, specific genetic alterations are known to confer resistance. Research has identified secondary mutations in the RET kinase domain that reduce the drug's efficacy. A notable example is the S904F mutation, located in the activation loop of the RET kinase, which was identified in a patient with lung adenocarcinoma who developed resistance to this compound. nih.gov This mutation confers resistance by increasing the ATP affinity and autophosphorylation activity of RET kinase, which may reduce the drug's ability to bind effectively. nih.gov Other identified resistance mutations include the RET V804M and V804L "gatekeeper" mutations. researchgate.net
The role of liquid biopsy is to detect these and other emergent resistance mutations from a blood sample. nih.gov By serially monitoring a patient's ctDNA, clinicians could potentially:
Monitor therapeutic response: A decrease in the quantity of ctDNA can indicate a positive response to this compound. mdpi.com
Detect resistance early: The appearance of known resistance mutations, such as RET S904F or V804M/L, in the ctDNA could signal the development of acquired resistance before clinical progression is evident. nih.govresearchgate.net
Understand tumor heterogeneity: Liquid biopsies can capture a more comprehensive picture of a tumor's genetic makeup than a single-tissue biopsy, which is important as different metastases may harbor different resistance mechanisms. genomeweb.com
Guide subsequent therapies: Identifying the specific mechanism of resistance can help in selecting the most appropriate subsequent treatment. pharmaceutical-journal.com
While the application of liquid biopsy to specifically monitor this compound therapy is still an area of active research, the principles are well-established for other TKIs. nih.govmdpi.com Future studies are anticipated to further validate the clinical utility of ctDNA analysis in personalizing the long-term management of patients treated with this compound, moving towards a more dynamic and responsive treatment paradigm.
Table 2: Known Resistance Mutations to this compound
| Gene | Mutation | Mechanism of Resistance |
| RET | S904F | Located in the activation loop; increases ATP affinity and autophosphorylation activity. nih.gov |
| RET | V804M | "Gatekeeper" mutation; confers resistance. researchgate.net |
| RET | V804L | "Gatekeeper" mutation; confers resistance. researchgate.net |
Q & A
Q. Q: What is the molecular mechanism of Vandetanib in targeting tyrosine kinase pathways, and how does this inform preclinical experimental design?
A: this compound is a multi-targeted tyrosine kinase inhibitor (TKI) that selectively blocks RET, VEGFR-2, VEGFR-3, and EGFR. In thyroid cancer models, its efficacy stems from disrupting angiogenesis (via VEGFR inhibition) and tumor cell proliferation (via RET/EGFR blockade). For preclinical studies, researchers should prioritize in vitro assays measuring kinase inhibition profiles (e.g., IC50 values) and in vivo xenograft models to assess tumor growth suppression. Baseline characterization of tumor molecular profiles (e.g., RET mutations) is critical to contextualize response variability .
Experimental Design
Q. Q: How should researchers design retrospective cohort studies to evaluate this compound’s real-world efficacy in advanced medullary thyroid cancer (MTC)?
A: Retrospective studies should include:
- Patient Selection: Locally advanced/metastatic MTC cohorts with documented RET mutation status or calcitonin doubling times.
- Outcome Metrics: Objective response rate (ORR) using RECIST 1.1 criteria, progression-free survival (PFS), and toxicity profiles (e.g., QTc prolongation, rash incidence).
- Data Sources: Multi-center electronic health records with standardized reporting of adverse events (CTCAE v5.0) and imaging timelines.
Reference RECIST guidelines for tumor measurement standardization and ensure ethical compliance with human subject protocols .
Data Contradiction Analysis
Q. Q: How can researchers resolve discrepancies in this compound’s efficacy across clinical trials, such as variable PFS outcomes?
A: Discrepancies often arise from differences in:
- Patient Subgroups: Stratify data by RET mutation status, prior therapies, and tumor burden.
- Dosing Regimens: Compare plasma concentration data (e.g., steady-state exposure) to correlate pharmacokinetics with PFS .
- Resistance Mechanisms: Perform genomic sequencing of post-progression biopsies to identify secondary mutations (e.g., EGFR bypass signaling). Use multivariate regression to isolate confounding variables .
Advanced Research Question
Q. Q: What methodologies are recommended for evaluating this compound in combination therapies for dedifferentiated thyroid cancer?
A: Key approaches include:
- Synergy Screening: High-throughput combinatorial drug testing (e.g., Chou-Talalay method) to identify synergistic pairs (e.g., this compound + mTOR inhibitors).
- Pharmacodynamic Endpoints: Use DCE-MRI to quantify changes in tumor vascular permeability post-treatment .
- Resistance Modeling: Develop patient-derived xenograft (PDX) models to test sequential or concurrent dosing strategies .
Pharmacokinetic/Pharmacodynamic (PK/PD) Challenges
Q. Q: What are the methodological considerations for optimizing this compound dosing regimens in patients with renal/hepatic impairment?
A:
- Population PK Modeling: Incorporate covariates like creatinine clearance or albumin levels to predict drug exposure.
- Unbound Drug Monitoring: Measure free this compound fractions (≈6.5% in plasma) using ultrafiltration-LC/MS, as protein binding affects bioavailability .
- Safety Thresholds: Establish PK thresholds for QTc prolongation (e.g., >500 ms) using longitudinal ECG monitoring .
Resistance Mechanisms
Q. Q: What experimental models are suitable for investigating acquired resistance to this compound in MTC?
A:
- In Vitro Models: Generate resistant cell lines via chronic this compound exposure; profile transcriptomic changes (RNA-seq) to identify bypass pathways (e.g., MET amplification).
- Liquid Biopsies: Track circulating tumor DNA (ctDNA) for emerging RET mutations (e.g., V804M gatekeeper mutation).
- Functional Assays: Use CRISPR screens to validate resistance drivers .
Long-Term Safety Profiling
Q. Q: How can researchers assess the long-term safety of this compound in pediatric MTC patients?
A:
- Registry Studies: Collaborate with international registries (e.g., EUROCRAN) to aggregate longitudinal data on growth retardation, endocrine dysfunction, and cardiovascular events.
- Biomarker Panels: Monitor serum markers like VEGF-A and IGF-1 to predict off-target effects.
- Adaptive Trial Designs: Implement dose-titration protocols based on real-time toxicity data .
Translational Research
Q. Q: What strategies bridge preclinical findings to clinical trial design for this compound in novel indications?
A:
- Pharmacodynamic Biomarkers: Validate surrogate endpoints (e.g., tumor Ki-67 index reduction) in Phase 0 microdosing trials.
- Co-Clinical Trials: Parallel testing in PDX models and Phase I/II cohorts to refine dosing.
- Omics Integration: Use proteomic/phosphoproteomic profiling to identify predictive signatures .
Ethical Considerations
Q. Q: How should researchers address ethical challenges in this compound trials involving vulnerable populations (e.g., pediatric or geriatric patients)?
A:
- Informed Consent Protocols: Develop age-appropriate consent forms with visual aids for pediatric patients.
- Toxicity Monitoring Boards: Establish independent DSMBs to review severe adverse events (e.g., QTc prolongation).
- Equity in Recruitment: Ensure representation of underrepresented groups in trial demographics .
Biomarker Identification
Q. Q: What methodological approaches are used to identify predictive biomarkers for this compound response in thyroid cancer?
A:
- Imaging Biomarkers: DCE-MRI parameters (e.g., Ktrans) to quantify vascular normalization .
- Liquid Biopsies: CTC enumeration and ctDNA analysis for real-time monitoring of RET allelic fraction.
- Multiplex IHC: Spatial profiling of tumor-infiltrating lymphocytes (TILs) and phosphorylated EGFR/RET .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
